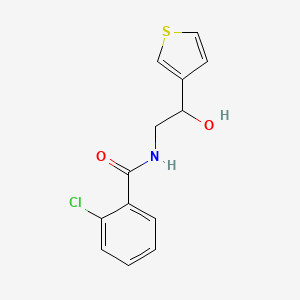

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. For instance, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and evaluated for their anticonvulsant and antinociceptive activity .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been studied extensively. For instance, the physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Wissenschaftliche Forschungsanwendungen

Direct Alkenylation of C(sp3)–H Bonds

A study demonstrated the potential of benzophenone and 1,2-bis(phenylsulfonyl)ethylene in achieving direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This metal-free reaction allows for the chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units. The products from this process can be further transformed into prenyl and pyrrole derivatives, showcasing an efficient method for carbon skeleton extension in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Structural and Conformational Analyses

Research focused on boric acid ester intermediates with benzene rings, including structural confirmation through FTIR, NMR, mass spectrometry, and X-ray diffraction. These studies also performed density functional theory (DFT) calculations to analyze the molecular structures and electrostatic potential, providing insights into the physicochemical properties of these compounds. This detailed examination underscores the compound's relevance in structural chemistry and materials science (Huang et al., 2021).

Biological Activities

The synthesis and investigation of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been explored. These compounds were tested for their herbicidal and insecticidal activities, indicating the compound’s utility in developing new agrochemical products (Wang et al., 2015).

N-Radical-Initiated Cyclization

A study highlighted a N-radical-initiated cyclization process involving sulfonylation of unactivated alkenes with sulfur dioxide insertion under visible light without catalysts. This method enables the production of sulfonated 3,4-dihydro-2H-pyrroles, illustrating an innovative approach to synthesizing sulfonated compounds efficiently at room temperature (Mao et al., 2017).

Wirkmechanismus

While the specific mechanism of action for “(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone” is not explicitly mentioned in the search results, pyrrolidine derivatives have been found to have a variety of biochemical and physiological effects, making them promising candidates for drug development.

Eigenschaften

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17(15,16)9-5-7-13(8-9)11(14)10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVDNVPOXYXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)

![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)

![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2831209.png)

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)

![N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2831219.png)